Welcome to the BenchChem Online Store!
molecular formula C6H11NO B3431436 azepan-2-one CAS No. 9012-16-2

azepan-2-one

Cat. No. B3431436
M. Wt: 113.16 g/mol
InChI Key: JBKVHLHDHHXQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07390897B2

Procedure details

ε-Caprolactam is a precursor for the preparation of Nylon-6. Nylon-6 was first made in 1899 by heating 6-aminohexanoic acid. Commercially feasible synthesis from ε-caprolactam (CL) was discovered by Paul Schlack at I. G. Farbenindustrie in 1938. Currently, approximately 95 wt % of the world's ε-caprolactam is produced from cyclohexanone oxime via the Beckmann rearrangement. The starting material for cyclohexanone can be cyclohexane, phenol, or benzene. Then, through a series of reductions and/or oxidations, cyclohexanone is formed. The latter is then reacted with a hydroxylamine salt, usually the sulfate, to form the oxime and ammonium sulfate. The oxime is rearranged in concentrated sulfuiric acid, and the resulting lactam sulfate salt is neutralized with ammonia to form ε-caprolactam and more ammonium sulfate. Subsequently, pure ε-caprolactam is obtained by a number of separation and purification steps. Currently, this process is extremely capital intensive and generates large quantities of waste.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](O)=O>>[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10]1(=[N:9][OH:8])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Two
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCN1)=O
Name
Type
product
Smiles
C1(CCCCC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07390897B2

Procedure details

ε-Caprolactam is a precursor for the preparation of Nylon-6. Nylon-6 was first made in 1899 by heating 6-aminohexanoic acid. Commercially feasible synthesis from ε-caprolactam (CL) was discovered by Paul Schlack at I. G. Farbenindustrie in 1938. Currently, approximately 95 wt % of the world's ε-caprolactam is produced from cyclohexanone oxime via the Beckmann rearrangement. The starting material for cyclohexanone can be cyclohexane, phenol, or benzene. Then, through a series of reductions and/or oxidations, cyclohexanone is formed. The latter is then reacted with a hydroxylamine salt, usually the sulfate, to form the oxime and ammonium sulfate. The oxime is rearranged in concentrated sulfuiric acid, and the resulting lactam sulfate salt is neutralized with ammonia to form ε-caprolactam and more ammonium sulfate. Subsequently, pure ε-caprolactam is obtained by a number of separation and purification steps. Currently, this process is extremely capital intensive and generates large quantities of waste.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](O)=O>>[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10]1(=[N:9][OH:8])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Two
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCN1)=O
Name
Type
product
Smiles
C1(CCCCC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07390897B2

Procedure details

ε-Caprolactam is a precursor for the preparation of Nylon-6. Nylon-6 was first made in 1899 by heating 6-aminohexanoic acid. Commercially feasible synthesis from ε-caprolactam (CL) was discovered by Paul Schlack at I. G. Farbenindustrie in 1938. Currently, approximately 95 wt % of the world's ε-caprolactam is produced from cyclohexanone oxime via the Beckmann rearrangement. The starting material for cyclohexanone can be cyclohexane, phenol, or benzene. Then, through a series of reductions and/or oxidations, cyclohexanone is formed. The latter is then reacted with a hydroxylamine salt, usually the sulfate, to form the oxime and ammonium sulfate. The oxime is rearranged in concentrated sulfuiric acid, and the resulting lactam sulfate salt is neutralized with ammonia to form ε-caprolactam and more ammonium sulfate. Subsequently, pure ε-caprolactam is obtained by a number of separation and purification steps. Currently, this process is extremely capital intensive and generates large quantities of waste.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](O)=O>>[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10]1(=[N:9][OH:8])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Two
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCN1)=O
Name
Type
product
Smiles
C1(CCCCC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.